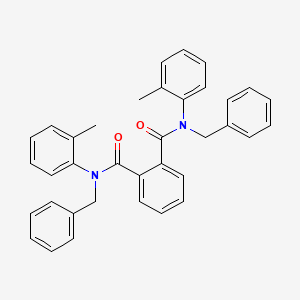
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide: is an organic compound with a complex structure, characterized by the presence of benzyl and methylphenyl groups attached to a phthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide typically involves the reaction of phthalic anhydride with benzylamine and 2-methylphenylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The mixture is heated to promote the formation of the amide bonds, resulting in the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mécanisme D'action
The mechanism by which N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide groups facilitate interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N~1~,N~2~-dibenzylphthalamide: Lacks the methylphenyl groups, resulting in different chemical properties and reactivity.
N~1~,N~2~-bis(2-methylphenyl)phthalamide: Lacks the benzyl groups, affecting its binding affinity and selectivity.
N~1~,N~2~-dibenzyl-N~1~,N~2~-bis(4-methylphenyl)phthalamide: Similar structure but with methyl groups in different positions, leading to variations in steric and electronic effects.
Uniqueness: N1,N~2~-dibenzyl-N~1~,N~2~-bis(2-methylphenyl)phthalamide is unique due to the combination of benzyl and 2-methylphenyl groups, which confer specific steric and electronic properties
Propriétés
Numéro CAS |
197961-06-1 |
|---|---|
Formule moléculaire |
C36H32N2O2 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
1-N,2-N-dibenzyl-1-N,2-N-bis(2-methylphenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C36H32N2O2/c1-27-15-9-13-23-33(27)37(25-29-17-5-3-6-18-29)35(39)31-21-11-12-22-32(31)36(40)38(26-30-19-7-4-8-20-30)34-24-14-10-16-28(34)2/h3-24H,25-26H2,1-2H3 |
Clé InChI |
OBGMNHLTWGFUOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


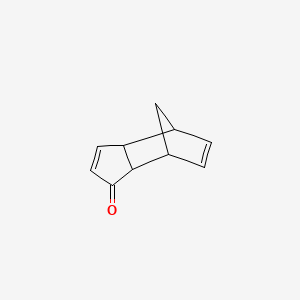

![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
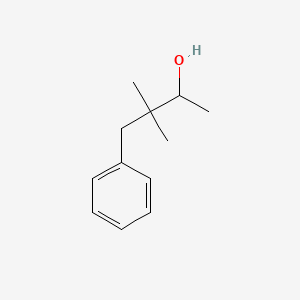




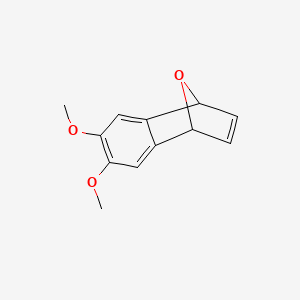


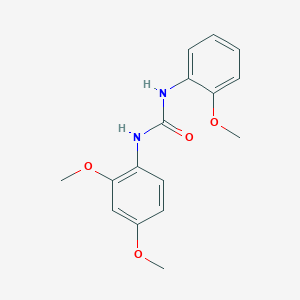
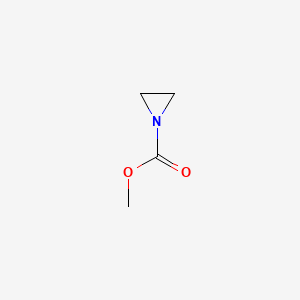
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)
